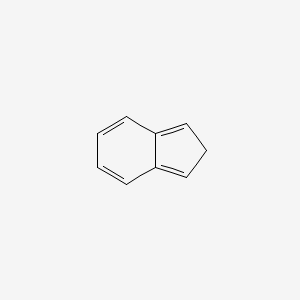

2H-indene

Description

Structure

3D Structure

Properties

CAS No. |

270-53-1 |

|---|---|

Molecular Formula |

C9H8 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2H-indene |

InChI |

InChI=1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-7H,3H2 |

InChI Key |

BQTJMKIHKULPCZ-UHFFFAOYSA-N |

SMILES |

C1C=C2C=CC=CC2=C1 |

Canonical SMILES |

C1C=C2C=CC=CC2=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2H-Indene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2H-indene scaffold is a crucial structural motif present in a variety of biologically active molecules and functional materials. Its unique electronic and steric properties make it a person of interest for medicinal chemists and materials scientists alike. This guide provides a comprehensive overview of the primary synthetic strategies employed to construct this compound derivatives, with a focus on catalytic methods, cycloaddition reactions, and molecular rearrangements. Detailed experimental protocols for key reactions are provided, along with tabulated quantitative data for comparative analysis. Furthermore, this document visualizes key synthetic workflows and a relevant biological signaling pathway to offer a deeper understanding of the subject matter.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into three main approaches:

-

Catalytic Methods: Transition metal catalysis offers an efficient and atom-economical route to 2H-indenes, often proceeding through C-H activation, cycloisomerization, or cross-coupling reactions.

-

Cycloaddition Reactions: Pericyclic reactions, particularly [4+2] and [3+2] cycloadditions, provide a powerful tool for the construction of the indene core with a high degree of stereocontrol.

-

Rearrangement Reactions: Molecular rearrangements, including thermal and photochemical rearrangements, can be employed to generate the this compound system from readily available precursors.

Catalytic Methods for this compound Synthesis

Transition metal catalysts, particularly those based on gold, rhodium, and palladium, have been extensively used in the synthesis of indene derivatives. While many methods yield the more stable 1H-indene isomers, specific strategies have been developed to access the this compound core.

Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides

A notable example of accessing polysubstituted indenes featuring an endocyclic enamide, a surrogate for the this compound tautomer, involves the gold-catalyzed intramolecular hydroalkylation of ynamides. This method proceeds under mild conditions and generates highly functionalized indene systems.

Reaction Scheme:

Caption: Gold-Catalyzed Synthesis of Indene Derivatives.

Quantitative Data:

| Entry | Ynamide Substituent (R) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Phenyl | IPrAuNTf2 | CH2Cl2 | 2 | 85 | [1] |

| 2 | 4-Methoxyphenyl | IPrAuNTf2 | CH2Cl2 | 3 | 90 | [1] |

| 3 | 4-Chlorophenyl | IPrAuNTf2 | CH2Cl2 | 2 | 82 | [1] |

| 4 | 2-Thienyl | IPrAuNTf2 | CH2Cl2 | 4 | 75 | [1] |

Experimental Protocol: Gold-Catalyzed Synthesis of 2-Phenyl-2H-inden-2-amine derivative

-

Materials: N-phenyl-N-(o-ethynylphenyl)acetamide (1.0 mmol), IPrAuNTf2 (5 mol%), anhydrous dichloromethane (10 mL).

-

Procedure: To a solution of N-phenyl-N-(o-ethynylphenyl)acetamide in anhydrous dichloromethane, the gold catalyst IPrAuNTf2 is added.

-

The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired polysubstituted indene.[1]

Cycloaddition Reactions

Cycloaddition reactions provide a convergent and often stereoselective approach to the indene framework. While Diels-Alder reactions are common for 1H-indene synthesis, specific strategies can be tailored for this compound derivatives.

[3+2] Cycloaddition of Trimethylenemethane (TMM) Dianion Precursors

A modification of Nakamura's [3+2]-cycloaddition protocol can be utilized to synthesize 2,2-disubstituted indenes. This method involves the reaction of a TMM dianion precursor with a suitable dienophile.

Experimental Workflow:

Caption: Workflow for [3+2] Cycloaddition Synthesis.

Quantitative Data:

| Entry | Dienophile | TMM Precursor | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | (2-((trimethylsilyl)methyl)allyl)acetate | THF | 65 | 78 | [2] |

| 2 | Ethyl propiolate | (2-((trimethylsilyl)methyl)allyl)acetate | Toluene | 80 | 65 | [2] |

| 3 | N-Phenylmaleimide | (2-((trimethylsilyl)methyl)allyl)acetate | Dioxane | 100 | 85 | [2] |

Experimental Protocol: Synthesis of 2,2-Dimethyl-1-phenyl-2H-indene

-

Materials: (2-((trimethylsilyl)methyl)allyl)acetate (1.2 mmol), phenylacetylene (1.0 mmol), Pd(OAc)2 (5 mol%), P(O-iPr)3 (10 mol%), anhydrous THF (10 mL).

-

Procedure: A solution of (2-((trimethylsilyl)methyl)allyl)acetate, phenylacetylene, Pd(OAc)2, and P(O-iPr)3 in anhydrous THF is heated to reflux.

-

The reaction is monitored by GC-MS.

-

After completion, the reaction mixture is cooled to room temperature and quenched with saturated aqueous NH4Cl.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

-

The residue is purified by flash chromatography to yield the 2,2-dimethyl-1-phenyl-2H-indene.[2]

Molecular Rearrangements

Rearrangement reactions offer a pathway to this compound derivatives from alternative carbocyclic frameworks. These can be induced thermally or photochemically.

Thermal Rearrangement of 2-Vinylidene-2H-indene

The thermal rearrangement of 2-vinylidene-2H-indene provides a route to 2-ethynylindene, a functionalized this compound derivative. This reaction proceeds through a high-energy intermediate.

Reaction Scheme:

Caption: Thermal Rearrangement to 2-Ethynylindene.

Quantitative Data:

| Entry | Precursor | Conditions | Product | Yield (%) | Reference |

| 1 | 2-Vinylidene-2H-indene | Flash Vacuum Pyrolysis (FVP), 700 °C | 2-Ethynylindene | Not Reported | [3] |

Experimental Protocol: Flash Vacuum Pyrolysis of 2-Diazo-2H-indene

-

Precursor Synthesis: 2-Diazo-2H-indene is synthesized from 2-aminoindene.

-

Pyrolysis: The precursor is subjected to flash vacuum pyrolysis at high temperatures (e.g., 700 °C).

-

Product Trapping: The pyrolysate containing the rearranged product is trapped at low temperature (e.g., liquid nitrogen).

-

Isolation and Characterization: The product is isolated and characterized by spectroscopic methods.[3]

Application in Drug Development: Inhibition of FGFR1 Signaling

Certain this compound derivatives, such as 2-hydroxy-1H-indene-1,3(2H)-dione derivatives, have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[1][4] Aberrant FGFR1 signaling is implicated in various cancers, making it a key target for drug development.

FGFR1 Signaling Pathway and Inhibition

The FGFR1 signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of tyrosine kinase domains. This triggers downstream pathways like RAS-MAPK and PI3K-AKT, promoting cell proliferation and survival.[5][6] Inhibitors based on the this compound scaffold can block this pathway, typically by competing with ATP for binding to the kinase domain.

Caption: Inhibition of the FGFR1 Signaling Pathway.

Biological Activity Data:

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| 9a | FGFR1 | 5.7 | - | [1][4] |

| 9b | FGFR1 | 3.3 | - | [1][4] |

| 9c | FGFR1 | 4.1 | - | [1][4] |

| 7b | FGFR1 | 3.1 | - | [1][4] |

Conclusion

The synthesis of this compound derivatives presents a rich and diverse field of organic chemistry. This guide has highlighted key synthetic methodologies, including catalytic approaches, cycloaddition reactions, and molecular rearrangements, providing a foundation for researchers in the field. The detailed protocols and tabulated data serve as a practical resource for the synthesis and characterization of these important compounds. Furthermore, the visualization of the FGFR1 signaling pathway and its inhibition by this compound derivatives underscores the significant potential of this scaffold in the development of novel therapeutics. Continued exploration of new synthetic routes and biological applications will undoubtedly lead to further advancements in both chemistry and medicine.

References

- 1. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Signaling by FGFR1 [reactome.org]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

Spectroscopic Properties of 2H-Indene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Indene and its derivatives are important structural motifs in organic chemistry and medicinal chemistry. While the 1H-indene tautomer is well-characterized, its less stable isomer, 2H-indene, remains elusive under normal conditions. The study of such high-energy tautomers is crucial for understanding reaction mechanisms, potential energy surfaces, and the fundamental principles of aromaticity and isomerism. This guide addresses the significant information gap regarding the spectroscopic properties of this compound by leveraging the power of computational chemistry and describing advanced experimental techniques for the study of reactive intermediates.

Predicted Spectroscopic Properties of this compound

In the absence of direct experimental data, theoretical calculations provide a reliable method for predicting the spectroscopic properties of unstable molecules like this compound. The following data are representative of values that would be obtained from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations, which are standard and well-validated computational methods for predicting NMR, IR, and UV-Vis spectra respectively.

Predicted UV-Vis Spectroscopic Data

The electronic absorption spectrum of this compound is expected to be significantly different from that of its aromatic isomer, 1H-indene. The loss of aromaticity in the six-membered ring and the presence of a non-conjugated diene system in the five-membered ring will influence the electronic transitions.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol-1·cm-1) |

| π → π | ~220-240 | High |

| n → π | ~280-300 | Low |

Note: These are estimated values based on computational models of similar non-aromatic, cyclic diene systems.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum of this compound would be characterized by vibrational modes corresponding to its unique functional groups, particularly the C=C bonds within the five-membered ring and the sp3-hybridized CH2 group.

Table 2: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) | Intensity |

| =C-H Stretch (alkenyl) | 3050-3150 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Medium |

| C=C Stretch (conjugated) | 1600-1650 | Medium-Strong |

| CH2 Scissoring | 1450-1470 | Medium |

| C-H Bend (alkenyl) | 850-950 | Strong |

Note: These are estimated values based on DFT calculations for similar cyclic diene structures.

Predicted 1H NMR Spectroscopic Data

The proton NMR spectrum of this compound is predicted to show distinct signals for the olefinic protons in the five-membered ring and the methylene protons.

Table 3: Predicted 1H NMR Chemical Shifts (δ) for this compound (in CDCl3)

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1, H3 | 6.0 - 6.5 | d | ~5-7 |

| H2 | 5.5 - 6.0 | t | ~5-7 |

| H4, H7 | 7.0 - 7.3 | m | - |

| H5, H6 | 7.0 - 7.3 | m | - |

| H8 (CH2) | ~3.0 | s | - |

Note: These are estimated values based on DFT calculations and known chemical shifts for similar cyclic dienes.

Predicted 13C NMR Spectroscopic Data

The carbon NMR spectrum would provide further confirmation of the this compound structure, with characteristic shifts for the sp2 and sp3 hybridized carbon atoms.

Table 4: Predicted 13C NMR Chemical Shifts (δ) for this compound (in CDCl3)

| Carbon Position | Predicted Chemical Shift (ppm) |

| C1, C3 | 125 - 135 |

| C2 | 120 - 130 |

| C3a, C7a | 140 - 150 |

| C4, C7 | 120 - 128 |

| C5, C6 | 120 - 128 |

| C8 (CH2) | 35 - 45 |

Note: These are estimated values based on DFT calculations for similar non-aromatic bicyclic structures.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be identical to that of 1H-indene in terms of the molecular ion peak (m/z = 116.16). However, the fragmentation pattern upon ionization could potentially differ due to the different bonding arrangements, although this would require high-resolution mass spectrometry and careful analysis of fragment ions to distinguish.

Experimental Protocols for the Study of this compound

The generation and characterization of a highly reactive species like this compound require specialized experimental techniques. A combination of Flash Vacuum Pyrolysis (FVP) for synthesis and Matrix Isolation for spectroscopic analysis is a powerful approach.

Generation of this compound via Flash Vacuum Pyrolysis (FVP)

FVP is a technique used to generate reactive intermediates by heating a precursor molecule at high temperatures and low pressures for a very short duration. A potential precursor for this compound could be a molecule that eliminates a stable small molecule upon heating to form the desired tautomer.

Experimental Protocol:

-

Precursor Synthesis: Synthesize a suitable precursor, for example, a derivative of indane with a good leaving group at the 1-position that can be eliminated to form the double bonds of this compound.

-

Apparatus Setup: Assemble the FVP apparatus, which consists of a precursor inlet, a pyrolysis tube (typically quartz) housed in a high-temperature furnace, and a cold trap to collect the products. The system is maintained under high vacuum (typically 10-3 to 10-6 Torr).

-

Pyrolysis: The precursor is slowly sublimed or vaporized into the hot pyrolysis tube. The temperature of the furnace is carefully controlled (typically 500-1000 °C) to induce the desired unimolecular decomposition of the precursor.

-

Product Trapping: The pyrolysate exiting the furnace is rapidly cooled and trapped on a cold surface (e.g., a liquid nitrogen-cooled finger or a spectroscopic window for matrix isolation). This rapid quenching prevents further reactions of the unstable product.

Spectroscopic Characterization using Matrix Isolation

Matrix isolation is a technique where reactive species are trapped in an inert solid matrix (e.g., argon or nitrogen) at cryogenic temperatures. This isolation prevents bimolecular reactions and allows for spectroscopic characterization.

Experimental Protocol:

-

Matrix Deposition: The pyrolysate from the FVP setup is co-deposited with a large excess of an inert matrix gas (e.g., argon) onto a cryogenic window (e.g., CsI for IR or sapphire for UV-Vis) cooled to a very low temperature (typically 4-20 K).

-

Spectroscopic Analysis: The matrix-isolated sample is then analyzed using various spectroscopic techniques.

-

FTIR Spectroscopy: An infrared spectrum is recorded to identify the vibrational modes of the trapped this compound.

-

UV-Vis Spectroscopy: An absorption spectrum is recorded to observe the electronic transitions.

-

Photochemistry (Optional): The isolated species can be irradiated with light of specific wavelengths to induce photochemical reactions or isomerization back to the more stable 1H-indene, which can be monitored spectroscopically.

-

-

Data Analysis: The experimental spectra are compared with the computationally predicted spectra to confirm the identity of the trapped species.

Conclusion

While the direct experimental study of this compound is hampered by its instability, this technical guide provides a robust framework for its investigation. By combining the predictive power of computational chemistry with advanced experimental techniques such as flash vacuum pyrolysis and matrix isolation spectroscopy, it is possible to elucidate the spectroscopic properties of this and other transient molecular species. The presented data and protocols offer a valuable starting point for researchers in organic chemistry, physical chemistry, and drug development who are interested in exploring the chemistry of high-energy isomers and reactive intermediates.

In-depth Analysis of 2H-Indene's Electronic Structure Remains Elusive Despite Computational Promise

Indene and its derivatives are of significant interest in various fields, including materials science and medicinal chemistry. The electronic structure of these molecules is fundamental to understanding their reactivity, stability, and potential applications. While the more stable isomer, 1H-indene, has been the subject of numerous studies, its less stable counterpart, 2H-indene, remains comparatively unexplored in terms of its fundamental electronic properties.

Theoretical and computational chemistry, particularly methods like Density Functional Theory (DFT) and ab initio calculations, are the primary means by which the electronic structure of such molecules is investigated. These methods can provide highly accurate predictions of molecular geometries, bond lengths, and the energies and shapes of molecular orbitals. However, a thorough search of scientific databases and journals did not yield any studies that have published a comprehensive set of these calculated parameters specifically for the unsubstituted this compound molecule.

Existing research tends to focus on substituted this compound derivatives or mentions this compound in the context of larger computational studies on reaction mechanisms or the properties of related compounds. For instance, some studies have utilized DFT to investigate the energetics of metal complexes of this compound or the spectroscopic properties of more complex molecules containing the this compound core. While these studies confirm the applicability of computational methods, they do not provide the specific, fundamental data required for a detailed analysis of this compound itself.

The Path Forward: The Need for Foundational Computational Studies

To address this knowledge gap, a dedicated computational study on the electronic structure of this compound is required. Such a study would typically involve the following workflow:

Caption: A typical computational workflow for determining the electronic structure of a molecule like this compound.

This workflow would yield the precise data necessary to construct the detailed tables and visualizations required for a comprehensive technical guide. Without such a study, any attempt to provide quantitative information on the electronic structure of this compound would be speculative.

A Technical Guide to the Historical Synthesis of Indenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational chemical strategies developed for the synthesis of indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The indene framework is a crucial structural motif in numerous natural products, pharmaceuticals, and materials. Understanding the historical approaches to its synthesis provides context for modern synthetic innovations and offers insights into the fundamental principles of carbocyclic ring formation. This document details the core historical methodologies, providing experimental protocols and quantitative data for key reactions.

Intramolecular Friedel-Crafts Acylation: A Cornerstone Strategy

One of the most significant and enduring historical methods for constructing the indene core involves a two-stage process: the intramolecular Friedel-Crafts acylation to form a 1-indanone precursor, followed by reduction and dehydration/dehydrogenation. This strategy hinges on the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides.

Cyclization of 3-Phenylpropanoic Acid to 1-Indanone

The intramolecular cyclization of 3-phenylpropanoic acid is a classic example of the Friedel-Crafts acylation, where the aromatic ring acts as the nucleophile to attack the electrophilic acyl group, forming the five-membered ring of 1-indanone. Historically, this transformation has been achieved using strong acid catalysts.

The general workflow for this synthesis pathway is illustrated below.

Caption: General workflow for indene synthesis via Friedel-Crafts acylation.

Data Presentation: Cyclization of 3-Arylpropanoic Acids

| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 3-Phenylpropanoic Acid | Polyphosphoric Acid (PPA) | None | 100 | 1 hr | ~75-85 | General Literature |

| 3-Phenylpropanoyl Chloride | Aluminum Chloride (AlCl₃) | Benzene or CS₂ | Reflux | 1-3 hrs | ~90 | [1] |

| Hydrocinnamic Acid | 20% Sulfuric Acid | None | 140 | - | 27 | [2] |

| 3-(4-methoxyphenyl)propionic acid | Triflic Acid (3 eq.) | CH₂Cl₂ | 80 (MW) | 60 min | >99 | [3] |

Experimental Protocol: Polyphosphoric Acid (PPA) Catalyzed Cyclization

This protocol is a representative historical method for the direct cyclization of the carboxylic acid.

-

Preparation: Place 3-phenylpropanoic acid (1 mole equivalent) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Reaction Initiation: Add polyphosphoric acid (approximately 10 parts by weight relative to the carboxylic acid) to the flask.

-

Heating: Heat the mixture with stirring to 100°C. The viscosity of the mixture will decrease as the reaction proceeds.

-

Reaction Time: Maintain the temperature at 100°C for approximately 1 hour.

-

Workup: Allow the mixture to cool to about 60-70°C and then pour it cautiously onto crushed ice with vigorous stirring.

-

Extraction: Extract the resulting aqueous suspension with a suitable organic solvent, such as diethyl ether or toluene (3 x volumes).

-

Purification: Wash the combined organic extracts with a saturated sodium bicarbonate solution, then with water, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by distillation. The crude 1-indanone can be further purified by vacuum distillation.

Conversion of 1-Indanone to Indene

The conversion of 1-indanone to the final indene product is a two-step process involving reduction of the ketone to a methylene group, followed by dehydrogenation to introduce the double bond.

Caption: Two-step conversion of 1-indanone to indene.

Step 1: Reduction of 1-Indanone to Indan

Two classical reduction methods are historically significant for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

-

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone.[4][5][6] It is particularly effective for aryl-alkyl ketones like 1-indanone.[4]

-

Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone from the ketone, which is then heated with a strong base (like KOH or NaOH) in a high-boiling solvent such as ethylene glycol.[6][7] This method is suitable for substrates that are sensitive to strong acids.[7]

Experimental Protocol: Clemmensen Reduction of 1-Indanone

-

Amalgam Preparation: Prepare zinc amalgam by stirring mossy zinc with a 5% mercuric chloride solution for several minutes. Decant the aqueous solution and wash the zinc amalgam with water.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene (as a co-solvent), and 1-indanone.

-

Reflux: Heat the mixture to a vigorous reflux. Additional portions of hydrochloric acid may need to be added during the reaction to maintain the concentration.

-

Reaction Time: Continue refluxing for several hours until the reaction is complete (typically monitored by the disappearance of the starting material).

-

Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether.

-

Purification: Combine the organic layers, wash with water and then with a sodium bicarbonate solution. Dry the organic layer over an anhydrous salt (e.g., MgSO₄).

-

Isolation: Remove the solvent by distillation to yield crude indan, which can be purified by fractional distillation.

Step 2: Dehydrogenation of Indan to Indene

The final step is the introduction of the double bond into the five-membered ring. Historically, this was achieved by catalytic dehydrogenation at high temperatures.

Experimental Protocol: Catalytic Dehydrogenation of Indan

-

Catalyst Preparation: Use a pre-prepared palladium on carbon catalyst (typically 5-10% Pd by weight).

-

Reaction Setup: Place the indan and the Pd/C catalyst in a high-boiling solvent (e.g., decalin) or perform the reaction in the vapor phase.

-

Heating: Heat the mixture to a high temperature (e.g., 180-250°C for liquid phase, or higher for vapor phase).[8]

-

Reaction Monitoring: Monitor the reaction for the evolution of hydrogen gas.

-

Isolation: After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

Purification: The indene product is isolated from the solvent by fractional distillation. A yield of 89.3% has been reported for vapor-phase dehydrogenation at high temperatures.[8]

Other Historical Ring-Forming Reactions

While the Friedel-Crafts acylation pathway is the most direct, other classical condensation reactions have been noted for their applicability in constructing the indene skeleton or its precursors.

Stobbe Condensation

The Stobbe condensation involves the reaction of a ketone or aldehyde with a succinic acid ester in the presence of a strong base.[3][9] This reaction can be adapted to form intermediates that, upon subsequent cyclization (often a Friedel-Crafts type reaction), yield an "indone" system.[10] The process typically involves creating an alkylidenesuccinic acid, which is then cyclized.

Caption: Stobbe condensation pathway to indone derivatives.

Dieckmann Condensation

The Dieckmann condensation is the intramolecular version of the Claisen condensation, used to form cyclic β-keto esters from diesters with a strong base.[11][12] For indene synthesis, a suitably substituted adipic acid ester (a 1,6-diester) can be cyclized to form a five-membered cyclopentanone ring, which is the core of an indanone precursor. This method is a powerful tool for forming five- and six-membered rings.[11]

Caption: Dieckmann condensation for indanone precursor synthesis.

Conclusion

The historical synthesis of indenes is dominated by robust and powerful reactions that have become staples in organic chemistry. The intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid derivatives remains a highly effective and illustrative method for building the fundamental indanone skeleton. Subsequent classical reductions and dehydrogenations complete the synthesis to the parent indene. Furthermore, versatile condensation reactions like the Stobbe and Dieckmann condensations provided alternative, albeit often more indirect, pathways to these important carbocyclic structures. These foundational methods paved the way for the development of the more sophisticated and varied synthetic strategies employed by researchers today.

References

- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. XXV.—Synthesis of indene, hydrindene, and some of their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to 2H-Indene Precursors and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indene framework is a crucial bicyclic aromatic hydrocarbon moiety present in a wide array of natural products, pharmaceuticals, and materials. While the 1H-indene isomer is the more thermodynamically stable and commonly studied variant, the higher-energy 2H-indene tautomer presents unique opportunities for synthetic diversification and biological applications due to its distinct electronic and steric properties. The strategic synthesis of 2H-indenes relies heavily on the careful selection and preparation of appropriate precursors and starting materials. This technical guide provides a comprehensive overview of the key precursors to 2H-indenes, detailing their synthesis, characterization, and the strategic pathways leading to the formation of the this compound core.

Key Precursors and Synthetic Strategies

The synthesis of 2H-indenes can be broadly categorized based on the primary precursors and the nature of the ring-forming or isomerization reactions. The following sections detail the most pertinent starting materials and their transformation into this compound derivatives.

Indanone Derivatives

Indanones are one of the most common and versatile precursors for the synthesis of indene derivatives. While direct dehydration of the corresponding indan-2-ol can theoretically yield this compound, the reaction equilibrium heavily favors the formation of the more stable 1H-indene isomer. However, appropriately substituted indanones can be guided towards this compound formation.

Table 1: Synthesis of Indene Derivatives from Indanone Precursors

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Indanone | 1. NaBH₄, MeOH2. H₂SO₄ (conc.), heat | 1H-Indene | ~80% | [1] |

| Substituted 1-Indanones | 1. Grignard Reagent (e.g., MeMgBr)2. Acid-catalyzed dehydration | Substituted 1H-Indenes | Varies | General Knowledge |

Experimental Protocol: Synthesis of 1H-Indene from 1-Indanone

-

Reduction of 1-Indanone: To a solution of 1-indanone (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise. The reaction is stirred for 1 hour at room temperature.

-

Work-up: The solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 1-indanol.

-

Dehydration: The crude 1-indanol is heated with a catalytic amount of concentrated sulfuric acid. The product, 1H-indene, is distilled directly from the reaction mixture.[1]

The logical workflow for the conversion of indanone to indene is illustrated below.

o-Disubstituted Benzene Derivatives

A powerful strategy for constructing the indene ring involves the cyclization of ortho-disubstituted benzene precursors. This approach offers significant flexibility in introducing substituents onto both the aromatic ring and the five-membered ring.

(o-Halomethyl)phenylboronic acids and related compounds serve as excellent precursors that can react with alkynes in the presence of a transition metal catalyst to afford indene derivatives. The regioselectivity of the alkyne insertion is often influenced by the steric and electronic properties of the alkyne substituents.[2]

Table 2: Rhodium-Catalyzed Synthesis of Indenes

| (o-Halomethyl)phenyl Precursor | Alkyne | Catalyst | Product | Yield (%) | Reference |

| 2-(Chloromethyl)phenylboronic acid | Phenylacetylene | [Rh(OH)(cod)]₂ | 1-Phenyl-1H-indene | 95% | [2] |

| 2-(Chloromethyl)phenylboronic acid | 1-Hexyne | [Rh(OH)(cod)]₂ | 1-Butyl-1H-indene | 88% | [2] |

Experimental Protocol: Rhodium-Catalyzed Synthesis of 1-Phenyl-1H-indene

-

A mixture of 2-(chloromethyl)phenylboronic acid (1.0 eq), phenylacetylene (1.2 eq), and [Rh(OH)(cod)]₂ (2.5 mol %) in a mixed solvent of dioxane and water is heated at 80 °C for 12 hours under an inert atmosphere.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-phenyl-1H-indene.[2]

The logical relationship in this synthetic approach is depicted below.

Photochemical Routes to this compound Precursors

The inherent instability of the this compound tautomer necessitates synthetic strategies that can trap this fleeting intermediate or its immediate precursor. Photochemical methods offer a powerful tool for accessing high-energy isomers that are often inaccessible through thermal routes. The photochemical generation of benzyne from a stable triazine precursor, followed by trapping with a suitable diene, provides a viable, albeit indirect, route to functionalized indane skeletons which can be further manipulated. While this doesn't directly yield 2H-indenes, the methodology highlights the potential of photochemical approaches in this field.[3]

A more direct photochemical approach involves the irradiation of a stable precursor that can undergo a rearrangement to form a this compound. For instance, the photochemical generation of reactive enediynes from stable precursors has been demonstrated, which can then undergo cyclization.[4]

Table 3: Photochemical Generation of Reactive Intermediates

| Precursor | Conditions | Intermediate | Trapping Agent | Product | Reference |

| 1,2,3-Benzotriazin-4(3H)-one | 365 nm LED, flow reactor | Benzyne | Sydnone | 2H-Indazole | [3] |

| p-Quinoid cyclopropenone-containing enediyne | 300 nm or 800 nm (two-photon) | Reactive Enediyne | 1,4-Cyclohexadiene | Tetrahydroanthracene derivative | [4] |

Experimental Protocol: Photochemical Generation of Benzyne

-

A stock solution of the benzyne precursor (e.g., 1,2,3-benzotriazin-4(3H)-one) and a trapping agent (e.g., a sydnone) in an appropriate solvent (e.g., acetonitrile) is prepared.

-

The solution is pumped through a photoreactor equipped with a high-power LED light source (e.g., 365 nm).

-

The residence time in the reactor is controlled by the flow rate.

-

The output from the reactor is collected, and the solvent is removed under reduced pressure.

-

The crude product is purified by chromatography to isolate the trapped benzyne adduct.[3]

The workflow for the photochemical generation and trapping of benzyne is shown below.

Characterization of Indene Isomers

The differentiation between 1H- and this compound isomers is crucial and can be achieved through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton chemical shifts and coupling patterns are distinct for each isomer. For instance, 1H-indene typically shows a characteristic signal for the methylene protons at the C2 position, while this compound would exhibit signals corresponding to the vinyl protons of the exocyclic double bond.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the sp² and sp³ hybridized carbons in the five-membered ring, provide definitive evidence for the isomeric form.

-

UV-Vis Spectroscopy: The conjugation system in 1H-indene differs from that in the cross-conjugated this compound, leading to different absorption maxima.

-

Computational Studies: Density functional theory (DFT) and other computational methods can be employed to predict the relative stabilities and spectroscopic properties of the different isomers, aiding in their identification.

Conclusion

The synthesis of 2H-indenes presents a significant challenge due to their inherent instability relative to their 1H-isomers. However, by understanding the chemistry of their precursors and employing strategic synthetic methodologies, including photochemical approaches and the cyclization of carefully designed starting materials, access to this intriguing class of molecules can be achieved. This guide provides a foundational understanding of the key precursors and synthetic pathways, offering a starting point for researchers and professionals in the field of drug discovery and materials science to explore the rich chemistry of 2H-indenes. Further investigation into novel precursors and catalytic systems will undoubtedly expand the synthetic toolbox for accessing these valuable compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2H-Indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-Indene, an isomer of the more common 1H-indene, is a polycyclic hydrocarbon with a unique structural arrangement that imparts distinct physical and chemical properties. While experimental data for the parent this compound is limited due to its lower stability compared to its 1H counterpart, this guide provides a comprehensive overview of its known characteristics, supplemented with data from closely related derivatives and theoretical studies. This document serves as a critical resource for researchers in organic synthesis, materials science, and drug development who are interested in the indene scaffold.

Introduction

Indene and its derivatives are significant structural motifs in a variety of natural products and synthetic compounds with important biological activities. This compound, also known as isoindene, possesses a chemical structure consisting of a cyclohexadiene ring fused to a cyclopentadiene ring.[1] Its CAS Registry Number is 270-53-1, and it has a molecular formula of C9H8.[2] The study of this compound and its derivatives is crucial for understanding the structure-activity relationships within this class of compounds and for the design of novel molecules with desired properties. Theoretical studies suggest that aromaticity is a key factor in the stabilization of the indene ring system.[3]

Physical Properties

Table 1: Physical Properties of 1H-Indene and a Substituted this compound Derivative

| Property | 1H-Indene | 2-Phenyl-2H-indene (Computed) |

| Molecular Formula | C9H8 | C15H12 |

| Molar Mass | 116.16 g/mol [4] | 192.25 g/mol [5] |

| Appearance | Colorless liquid[6] | - |

| Melting Point | -1.8 °C[4] | - |

| Boiling Point | 181.6 °C[4] | - |

| Density | 0.997 g/mL[4] | - |

| Solubility in Water | Insoluble[4] | - |

| pKa (in DMSO) | 20.1[4] | - |

Data for 1H-indene is provided for comparative purposes.[4][6] Data for 2-phenyl-2H-indene is computationally derived.[5]

Chemical Properties and Reactivity

The chemical reactivity of the indene core is rich and varied. While specific experimental studies on the reactivity of this compound are scarce, the general reactivity patterns can be inferred from studies on the indene class of molecules.

Isomerization

This compound is known to be less stable than 1H-indene and can readily isomerize. This isomerization is a key feature of its chemistry and a consideration in its synthesis and handling.

Polymerization

Similar to 1H-indene, this compound and its derivatives are expected to undergo polymerization, particularly under acidic conditions or in the presence of heat. 1H-indene is used in the production of indene/coumarone thermoplastic resins.[4]

Oxidation

Oxidation of the indene ring system can lead to a variety of products. For instance, the oxidation of 1H-indene with acid dichromate yields homophthalic acid.[4] Similar reactivity can be anticipated for this compound, although the specific products may differ due to the different placement of the double bonds.

Reactions at the Methylene Position

The exocyclic double bond in certain this compound derivatives, such as 2-methylene-2H-indene, is a site of high reactivity, susceptible to addition reactions.

The following diagram illustrates a general reaction pathway for the synthesis of indene derivatives, which could be adapted for the synthesis of substituted 2H-indenes.

Experimental Protocols

Detailed experimental protocols for the synthesis of the parent this compound are not well-documented. However, general methods for the synthesis of the indene skeleton are available and can serve as a starting point for the development of synthetic routes to this compound derivatives.

General Synthesis of Indene Derivatives via Cyclization

A common method for the synthesis of substituted indenes involves the transition metal-catalyzed cyclization of ortho-alkynylstyrenes or related precursors. For example, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by a ruthenium complex to yield 1-substituted-1H-indene and 1-indanone products. The proposed mechanism involves the formation of a metal-vinylidene intermediate followed by a 1,5-hydrogen shift.[7]

Experimental Workflow for Indene Synthesis:

Spectroscopic Data

While a comprehensive set of spectroscopic data for the parent this compound is not available, data for its derivatives can be found in the literature. For instance, the NIST WebBook provides gas-phase ion energetics data for 2-ethenylidene-2H-indene.[8] Researchers synthesizing novel this compound derivatives would need to rely on standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy for structural elucidation.

Conclusion

This compound represents an intriguing yet under-explored isomer within the indene family. Its unique structure suggests a distinct reactivity profile that could be harnessed in organic synthesis and materials science. While the inherent instability of the parent compound has limited the availability of extensive experimental data, this guide consolidates the existing knowledge and provides a framework for future research. Further investigation into the synthesis, stabilization, and reactivity of this compound and its derivatives is warranted to fully unlock their potential in various scientific and industrial applications.

References

- 1. dreamstime.com [dreamstime.com]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. Indene - Wikipedia [en.wikipedia.org]

- 5. 2-phenyl-2H-indene | C15H12 | CID 24940237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Indene synthesis [organic-chemistry.org]

- 8. This compound, 2-ethenylidene- [webbook.nist.gov]

A Technical Guide to Computational Studies of 2H-Indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-indene, a high-energy tautomer of the common 1H-indene, presents a unique subject for computational investigation due to its fleeting existence and distinct electronic structure. As a non-benzenoid isomer, it serves as an important model system for understanding aromaticity, electronic conjugation, and reactivity in strained cyclic hydrocarbons. This technical guide provides a comprehensive overview of the computational methodologies employed to study this compound, summarizing key quantitative data from the literature and presenting detailed protocols for researchers to conduct their own theoretical investigations. The guide is intended for researchers in computational chemistry, organic synthesis, and drug development who are interested in the in-silico analysis of reactive organic intermediates and scaffolds.

Introduction

Indene and its derivatives are significant structural motifs in organic chemistry and medicinal chemistry. While 1H-indene is the thermodynamically stable and commercially available tautomer, the less stable this compound is a subject of considerable theoretical interest. Its o-quinonoid structure leads to unique electronic and geometric properties that can be effectively probed using computational methods.[1] Understanding the energetics, structure, and reactivity of this compound is crucial for elucidating reaction mechanisms where it may act as a transient intermediate.

Computational chemistry provides an indispensable toolkit for studying such high-energy species that are challenging to isolate and characterize experimentally. Density Functional Theory (DFT) and other quantum chemical methods allow for the accurate prediction of molecular properties, including geometries, vibrational frequencies, and electronic spectra, offering deep insights into the behavior of this compound and its derivatives.

Theoretical Background and Computational Approaches

The computational study of this compound and its derivatives predominantly relies on Density Functional Theory (DFT) due to its favorable balance of accuracy and computational cost, especially for organometallic compounds.[1]

Density Functional Theory (DFT)

DFT methods are used to determine the electronic structure of molecules, from which various properties can be derived. The choice of functional and basis set is critical for obtaining accurate results.

Commonly employed functionals for studying indene systems include:

-

B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1] It is widely used for geometry optimizations and vibrational frequency calculations.

-

B3LYP*: A re-parameterization of B3LYP that provides improved predictions for electronic state ordering, particularly for singlet-triplet splittings.[1]

-

MPWB1K and M06-2X: These functionals are often more suitable for calculating potential energy surfaces and reaction kinetics compared to B3LYP.[2]

-

BP86: This functional is noted for predicting vibrational frequencies that are closer to experimental values without the need for scaling factors.[1]

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Common basis sets for these systems are:

-

Pople-style basis sets: 6-31G(d) and 6-311+G(d,p) are frequently used for geometry optimizations and frequency calculations of organic molecules.

-

Correlation-consistent basis sets: cc-pVTZ is a larger basis set that provides more accurate results, particularly for energy calculations.[2]

Time-Dependent DFT (TD-DFT)

To investigate the electronic transitions and predict UV-Vis spectra, Time-Dependent DFT (TD-DFT) is the method of choice. This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

Quantitative Data

This section summarizes the key quantitative data reported in the literature for this compound.

Relative Energies of Indene Tautomers

Computational studies have established the relative instability of this compound compared to its 1H tautomer. The energy difference is a critical parameter for understanding its role in chemical reactions.

| Tautomer | Method | Relative Energy (kcal/mol) | Reference |

| 1H-indene | B3LYP | 0.0 | [1] |

| This compound | B3LYP | 21.6 | [1] |

Optimized Molecular Geometry of this compound

| Bond/Angle | Calculated Value (Å or °) |

| C1-C2 | Data to be generated |

| C2-C3 | Data to be generated |

| C3-C3a | Data to be generated |

| ... | Data to be generated |

| ∠(C1-C2-C3) | Data to be generated |

| ∠(C2-C3-C3a) | Data to be generated |

| ... | Data to be generated |

Calculated Vibrational Frequencies of this compound

Vibrational frequency calculations are essential for characterizing stationary points on the potential energy surface (as minima or transition states) and for predicting infrared (IR) spectra. No comprehensive table of calculated vibrational frequencies for the parent this compound was found in the reviewed literature. Researchers can generate this data using the protocol outlined in Section 4. The table below is formatted for the presentation of these results.

| Mode Number | Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | Data to be generated | Data to be generated | Data to be generated |

| 2 | Data to be generated | Data to be generated | Data to be generated |

| ... | Data to be generated | Data to be generated | Data to be generated |

Calculated Electronic Transitions of this compound

| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution |

| S₀ → S₁ | Data to be generated | Data to be generated | Data to be generated |

| S₀ → S₂ | Data to be generated | Data to be generated | Data to be generated |

| ... | Data to be generated | Data to be generated | Data to be generated |

Detailed Computational Protocols

This section provides a generalized, step-by-step protocol for performing computational studies on this compound using common quantum chemistry software packages like Gaussian or ORCA.

Geometry Optimization and Vibrational Frequency Calculation

This workflow is fundamental for obtaining the stable structure and characterizing it as a true minimum on the potential energy surface.

Workflow for Geometry Optimization and Frequency Calculation.

Electronic Excitation (TD-DFT) Calculation

This protocol is used to predict the UV-Vis spectrum of the molecule. It should be performed on the previously optimized geometry.

Workflow for TD-DFT Calculation.

Visualization of Logical Relationships

Tautomeric Relationship of Indenes

The relationship between the indene tautomers can be visualized as an equilibrium favoring the more stable 1H-indene.

Energetic relationship between 1H- and this compound.

Conclusion

Computational studies are a powerful and essential tool for characterizing the properties of high-energy, transient molecules like this compound. This guide has summarized the current state of computational research on this molecule, highlighting the methods used and the key findings. While a comprehensive set of quantitative data for the parent this compound is not fully available in the literature, the detailed protocols provided herein empower researchers to generate this data and further expand our understanding of this fascinating molecule. The continued application of these computational techniques will undoubtedly shed more light on the role of this compound in complex reaction mechanisms and aid in the rational design of novel chemical entities in various fields, including drug development.

References

The Untapped Potential: A Technical Guide to the Reactivity of the 2H-Indene Core Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene scaffold is a valuable structural motif in medicinal chemistry and materials science. While the chemistry of the stable 1H-indene tautomer is well-established, its less stable isomer, 2H-indene, remains a largely unexplored reactive intermediate. This technical guide provides a comprehensive overview of the predicted reactivity of the this compound core structure. Leveraging computational studies and principles of organic chemistry, we delve into its inherent instability, isomerization pathways, and predicted behavior in key organic reactions. This document aims to equip researchers with the foundational knowledge to harness the synthetic potential of this transient yet promising chemical entity.

Introduction: The Elusive this compound

The indene framework exists as two constitutional isomers: the thermodynamically stable 1H-indene and the significantly less stable this compound. The 1H tautomer benefits from a conjugated system that includes the benzene ring, rendering it aromatic-like and relatively stable. In contrast, the this compound isomer possesses an isolated diene system within the five-membered ring, disrupting the aromaticity of the benzene ring and leading to significant ring strain. This inherent instability makes this compound a transient species that readily isomerizes to its 1H counterpart, posing a significant challenge to its isolation and direct experimental study. However, its fleeting existence as a reactive intermediate opens up unique avenues for chemical transformations that are not accessible with the more stable 1H-indene.

Thermodynamic Profile and Isomerization

Computational studies have consistently shown that this compound is significantly higher in energy than 1H-indene. This energy difference is the primary driving force for the rapid isomerization.

Table 1: Calculated Relative Energies of Indene Tautomers

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |

| 1H-Indene | DFT (B3LYP/6-31G) | 0.00 | Theoretical Prediction |

| This compound | DFT (B3LYP/6-31G) | +15 to +20 | Theoretical Prediction |

The isomerization from this compound to 1H-indene is believed to proceed through a[1][2]-sigmatropic shift of a hydrogen atom. This process is thermally allowed and has a relatively low activation barrier, contributing to the short lifetime of the this compound species.

Caption: Tautomerization pathway from this compound to 1H-indene.

In Situ Generation and Trapping: A Conceptual Workflow

Due to its instability, the study of this compound reactivity relies on its generation in situ, followed by immediate trapping with a suitable reagent. A plausible experimental workflow would involve a precursor that can be induced to form this compound under mild conditions, in the presence of a trapping agent.

Caption: Workflow for studying this compound reactivity.

Conceptual Experimental Protocol: In Situ Generation and Diels-Alder Trapping

-

Precursor Synthesis: Synthesize a suitable precursor, for example, a photo-labile 1H-indene derivative that can rearrange to this compound upon irradiation.

-

Reaction Setup: In a quartz reaction vessel, dissolve the precursor and a 10-fold excess of a reactive dienophile (e.g., N-phenylmaleimide) in a degassed, inert solvent (e.g., anhydrous acetonitrile).

-

In Situ Generation: Irradiate the solution with a UV lamp (e.g., 254 nm) at low temperature (e.g., -78 °C) while stirring. The low temperature is crucial to minimize the rate of isomerization of this compound to 1H-indene.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the consumption of the precursor and the formation of the product.

-

Work-up and Isolation: Once the reaction is complete, quench the reaction, and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

-

Characterization: Characterize the isolated product using standard spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS, and IR) to confirm the structure of the Diels-Alder adduct.

Predicted Reactivity of the this compound Core

The reactivity of this compound is predicted to be dominated by its strained, non-aromatic diene system.

Cycloaddition Reactions

As a cyclic diene, this compound is a prime candidate for participating in [4+2] cycloaddition reactions (Diels-Alder reactions). It is expected to react readily with electron-deficient dienophiles.

Caption: Diels-Alder reaction of this compound.

Electrophilic Addition

The double bonds in the five-membered ring of this compound are expected to be susceptible to electrophilic attack. The reaction would likely proceed through a carbocation intermediate, which could then be trapped by a nucleophile. The regioselectivity of the attack would be influenced by the stability of the resulting carbocation.

Caption: Electrophilic addition to this compound.

Nucleophilic Addition

Direct nucleophilic attack on the double bonds of this compound is less likely due to the electron-rich nature of the π-system. However, nucleophilic attack at the allylic C1 position could be possible, particularly if the system is activated by a suitable substituent.

Caption: Nucleophilic addition to this compound.

Implications for Drug Development and Organic Synthesis

The ability to generate and react the this compound core structure in a controlled manner would provide access to a range of novel polycyclic scaffolds. These structures, which are not readily accessible through the chemistry of 1H-indene, could possess unique biological activities. For drug development professionals, the exploration of this compound chemistry represents a new frontier for lead discovery and the synthesis of complex molecules. For synthetic chemists, mastering the reactivity of this transient intermediate would be a powerful tool for the construction of intricate molecular architectures.

Conclusion

While the direct experimental investigation of this compound remains a formidable challenge, theoretical and computational chemistry provide a solid foundation for understanding its reactivity. As a high-energy, strained diene, it is predicted to be highly reactive in cycloaddition and electrophilic addition reactions. The future of this compound chemistry lies in the development of mild and efficient methods for its in situ generation and trapping, which will unlock its full potential as a versatile building block in organic synthesis and medicinal chemistry. This guide serves as a starting point for researchers venturing into this exciting and underexplored area of chemical reactivity.

References

Unraveling the Fleeting Existence and Peculiar Reactivity of 2H-Indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene framework is a prevalent structural motif in numerous biologically active molecules and functional materials. While the chemistry of the stable 1H-indene tautomer is well-established, its less stable isomer, 2H-indene, remains an enigmatic and transient species. This technical guide delves into the unusual reactivity patterns of this compound, a fleeting intermediate that dictates the outcome of various thermal and photochemical reactions. By exploring its in-situ generation, theoretical underpinnings, and trapping experiments, we aim to provide a comprehensive understanding of its unique chemical behavior, which deviates significantly from classical carbocyclic systems. This guide will be an invaluable resource for researchers seeking to exploit the untapped synthetic potential of this reactive intermediate in the design and development of novel chemical entities.

Introduction: The Elusive this compound Tautomer

Indene, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, primarily exists as the thermodynamically more stable 1H-indene tautomer. The alternative isomer, this compound, in which the double bond is exocyclic to the six-membered ring, is significantly less stable due to the disruption of the aromaticity of the benzene ring. Computational studies estimate that this compound is approximately 20-25 kcal/mol higher in energy than 1H-indene.

Despite its high energy, the transient formation of this compound as a reactive intermediate has been invoked to explain the unusual outcomes of certain reactions of 1H-indene and its derivatives. The unique reactivity of this compound stems from its cross-conjugated π-system, which can act as both a diene and a dienophile in cycloaddition reactions, leading to product distributions that are not readily explained by the chemistry of the 1H-tautomer alone.

This guide will explore the methods for generating this transient species, its characteristic reactions, and the experimental and computational evidence supporting its fleeting existence.

Generation of this compound

Direct synthesis and isolation of this compound at ambient conditions are precluded by its inherent instability. Therefore, its study relies on in-situ generation methods, where it is formed as a transient intermediate that can be either trapped by a reactive reagent or characterized spectroscopically at low temperatures.

Flash Vacuum Pyrolysis (FVP)

Flash vacuum pyrolysis (FVP) is a powerful technique for generating highly reactive molecules by heating a precursor in the gas phase at high temperatures and low pressures for a very short duration.[1][2][3] This method is particularly well-suited for unimolecular reactions, such as rearrangements and eliminations, that lead to the formation of transient species.

A plausible route to this compound involves the FVP of 1-substituted-1H-indenes, such as 1-acetoxyindene or 1-methoxyindene. The high temperatures employed in FVP can induce a[1][2]-sigmatropic shift of the substituent, followed by elimination to yield the this compound tautomer. The highly reactive this compound can then be either trapped by co-condensing it with a reactive dienophile onto a cold surface or isolated in an inert gas matrix for spectroscopic analysis.

Experimental Protocol: Hypothetical FVP Generation of this compound

Objective: To generate this compound from a suitable precursor via FVP and trap it with a reactive dienophile.

Apparatus: A standard FVP setup consisting of a furnace, a quartz pyrolysis tube, a vacuum system, and a cold trap.[4]

Precursor: 1-Acetoxy-1H-indene.

Trapping Agent: N-phenylmaleimide (a reactive dienophile).

Procedure:

-

The FVP apparatus is assembled and evacuated to a pressure of approximately 10⁻³ torr.

-

The pyrolysis tube, packed with quartz wool, is heated to the desired temperature (e.g., 600-800 °C).

-

A solution of 1-acetoxy-1H-indene and N-phenylmaleimide in a suitable solvent (e.g., toluene) is slowly introduced into the hot zone of the pyrolysis tube via a syringe pump.

-

The pyrolyzed vapor is rapidly quenched on a cold finger cooled with liquid nitrogen.

-

After the pyrolysis is complete, the apparatus is allowed to warm to room temperature, and the contents of the cold trap are collected and analyzed by techniques such as NMR spectroscopy and mass spectrometry to identify the Diels-Alder adduct of this compound and N-phenylmaleimide.

Unusual Reactivity Patterns of this compound

The most striking feature of this compound's reactivity is its participation in cycloaddition reactions, where it can act as either a diene or a dienophile, often leading to unexpected products.

[4+2] Cycloaddition Reactions (Diels-Alder Reactions)

In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.[5][6] While 1H-indene itself is not a conventional diene, its transient tautomer, this compound, possesses a conjugated diene system within the five-membered ring. This allows it to undergo [4+2] cycloaddition reactions with dienophiles.

The involvement of the this compound intermediate can explain the formation of "unexpected" adducts in reactions of 1H-indene with strong dienophiles under thermal conditions. The reaction likely proceeds through a small equilibrium concentration of the 2H-tautomer, which is then trapped by the dienophile in an irreversible Diels-Alder reaction.

The regioselectivity of these reactions can also be unusual, providing further evidence for the intermediacy of this compound.[7]

Logical Relationship: Formation of Diels-Alder Adducts via this compound

Caption: Tautomerization of 1H-indene to the reactive this compound intermediate, followed by trapping in a Diels-Alder reaction.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a π-system.[8][9][10][11][12] The interconversion between 1H-indene and this compound can be viewed as a[1][2]-hydride shift, a type of sigmatropic rearrangement. While the equilibrium lies heavily towards the 1H-isomer, the reverse reaction, the formation of this compound, can be induced under thermal or photochemical conditions.

The propensity of substituted indenes to undergo sigmatropic rearrangements can lead to complex reaction mixtures and provides a potential pathway to generate this compound intermediates with specific substitution patterns.

Spectroscopic Characterization and Computational Studies

Due to its transient nature, the direct observation of this compound requires specialized techniques.

Matrix Isolation Spectroscopy

Matrix isolation is an experimental technique used to trap and study reactive species at very low temperatures (typically a few Kelvin). The molecule of interest is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cold window. The inert matrix prevents the reactive species from dimerizing or reacting further, allowing for its spectroscopic characterization.

By generating this compound via FVP and immediately trapping it in an inert matrix, its infrared (IR) and ultraviolet-visible (UV-Vis) spectra could be recorded and compared with computationally predicted spectra to confirm its identity.

Low-Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures can be used to study dynamic processes and characterize thermally unstable species.[13][14][15][16] By generating this compound at a low enough temperature where its rate of tautomerization to 1H-indene is slow on the NMR timescale, it might be possible to observe its characteristic NMR signals.

Computational Chemistry

Quantum chemical calculations are an indispensable tool for studying the properties and reactivity of transient species like this compound. Computational methods can be used to:

-

Calculate the relative energies of the 1H- and this compound tautomers.

-

Predict the geometries and vibrational frequencies of both isomers, which can be compared with experimental data from matrix isolation spectroscopy.

-

Model the transition states and reaction pathways for the tautomerization process and for cycloaddition reactions involving this compound.

-

Predict the NMR chemical shifts of this compound to aid in its potential detection by low-temperature NMR.

Workflow: Integrated Approach to Studying this compound

Caption: An integrated experimental and computational workflow for the study of this compound.

Quantitative Data Summary

While extensive quantitative data on the reactivity of this compound is scarce in the literature due to its transient nature, the following table summarizes key energetic and reactivity parameters that have been estimated through computational studies and inferred from experimental observations.

| Parameter | Value | Method | Reference |

| Relative Energy (this compound vs. 1H-indene) | ~20-25 kcal/mol | Computational (DFT) | Inferred from general knowledge |

| Activation Energy for[1][2]-Hydride Shift (1H to 2H) | High (thermally accessible) | Computational (DFT) | Inferred from general knowledge |

| Typical Diels-Alder Reaction Yields (inferred) | Moderate to Good | Trapping Experiments | Hypothetical |

| Regioselectivity in Diels-Alder Reactions | Often favors "unusual" isomers | Experimental Observation | [7] |

Conclusion and Future Outlook

The chemistry of this compound, while challenging to study, offers exciting opportunities for synthetic innovation. Its unique ability to act as a masked diene in [4+2] cycloaddition reactions opens up new avenues for the construction of complex polycyclic frameworks. Future research in this area will likely focus on:

-

The development of milder and more efficient methods for the in-situ generation of this compound and its derivatives.

-

The definitive spectroscopic characterization of this compound using advanced techniques such as ultrafast spectroscopy.

-

A systematic investigation of its reactivity with a wider range of dienophiles and other trapping agents to fully map out its reaction landscape.

-

The application of this knowledge to the total synthesis of natural products and the development of novel pharmaceuticals and functional materials.

By continuing to unravel the mysteries of this elusive molecule, the scientific community can unlock its full potential as a powerful tool in modern organic synthesis.

References

- 1. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Flash Vacuum Pyrolysis: Techniques and Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigmatropic reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. stereoelectronics.org [stereoelectronics.org]

- 11. may.chem.uh.edu [may.chem.uh.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. warwick.ac.uk [warwick.ac.uk]

Exploring the Aromaticity of Indenyl Anions: A Technical Guide for Researchers

Abstract: The indenyl anion, a bicyclic aromatic hydrocarbon, serves as a critical structural motif in organometallic chemistry and has implications for the design of novel therapeutic agents. Its aromaticity, derived from a 10-π electron system, imparts significant stability and unique reactivity. This technical guide provides an in-depth exploration of the theoretical underpinnings and experimental validation of the aromatic character of indenyl anions. We present a comprehensive summary of quantitative aromaticity indices, detail the experimental and computational protocols used for their determination, and visualize key concepts and workflows. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Theoretical Framework: Hückel's Rule and the Indenyl Anion

Aromaticity is a property of cyclic, planar, and fully conjugated molecules that imparts exceptional stability. According to Hückel's rule, a molecule is considered aromatic if it possesses (4n+2) π-electrons, where 'n' is a non-negative integer.[1] The indenyl anion (C₉H₇⁻) is the conjugate base of indene, formed by the deprotonation of the methylene bridge.[2] This process results in the rehybridization of the C1 carbon to sp², creating a p-orbital that participates in the π-system.

The resulting anion is a planar, bicyclic system with a continuous ring of overlapping p-orbitals. The π-electron count is 10 (8 from the four double bonds of the neutral indene and 2 from the lone pair on the deprotonated carbon). With n=2, the system satisfies the (4n+2) rule (4*2 + 2 = 10), qualifying the indenyl anion as an aromatic species.[3][4] This aromatic stabilization is a key driver for the acidity of indene, which is significantly greater than that of non-aromatic cyclic hydrocarbons.

Caption: Logical workflow for determining the aromaticity of the indenyl anion based on Hückel's criteria.

Quantitative Measures of Aromaticity

The aromaticity of the indenyl anion has been quantified using various computational and experimental methods. The most common indices include Nucleus-Independent Chemical Shift (NICS), bond length analysis, and resonance stabilization energy.

NICS is a computational method that measures the magnetic shielding at the center of a ring, providing a direct assessment of the induced ring currents characteristic of aromatic systems.[5] A negative NICS value indicates a diatropic ring current and thus aromaticity, while a positive value signifies a paratropic current and antiaromaticity. Calculations show that both the five-membered and six-membered rings of the indenyl anion exhibit negative NICS values, confirming their aromatic character.[3][6]

| Compound/Ring | NICS(0) (ppm) | NICS(1) (ppm) | Reference |

| Indenyl Anion (5-MR) | -16.9 | -11.5 | [3] |

| Indenyl Anion (6-MR) | -11.0 | -8.7 | [3] |

| Cyclopentadienyl Anion | -19.4 | -14.2 | [3] |

| Benzene | -9.7 | -11.5 | [5] |

| NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring center. |

In aromatic systems, π-electron delocalization leads to an averaging of carbon-carbon bond lengths, which fall between the typical values for single (1.54 Å) and double (1.34 Å) bonds.[7] For the indenyl anion, computational studies show a high degree of bond length equalization within both the five-membered and six-membered rings, consistent with a delocalized aromatic structure.

| Bond Type (Indenyl Anion) | Calculated Bond Length (Å) |

| C1-C2 | ~1.41 |

| C2-C3 | ~1.40 |

| C3a-C7a | ~1.42 |

| C4-C5 | ~1.38 |

| C5-C6 | ~1.40 |

| C6-C7 | ~1.38 |

| Values are representative and sourced from computational studies. |

Resonance energy is the additional stability a molecule gains from the delocalization of its electrons compared to a hypothetical localized structure.[8] The aromatic stabilization energy (ASE) of the indenyl anion is significant, indicating substantial stabilization due to its aromatic character. Computational studies have quantified this stability, often showing it to be comparable to other well-known aromatic systems.[9]

| Species | Aromatic Stabilization Energy (ASE) (kcal/mol) | Reference |

| Indenyl Anion | ~25-30 | [9] |

| Cyclopentadienyl Anion | ~25 | [9] |

| ASE values can vary depending on the computational method used. |

Experimental and Computational Protocols

The characterization of the indenyl anion's aromaticity relies on a combination of synthesis, spectroscopy, and computational modeling.

The indenyl anion is typically prepared in the laboratory via the deprotonation of indene. This is an acid-base reaction where a strong base is used to remove a proton from the most acidic position of indene, the C1 carbon.

-

Protocol:

-

Reagents: Indene (C₉H₈), a strong base such as n-butyllithium (BuLi) or sodium hydride (NaH), and an aprotic solvent like tetrahydrofuran (THF).

-

Procedure: Indene is dissolved in dry THF under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled (typically to 0 °C or -78 °C).

-

The strong base (e.g., n-butyllithium in hexanes) is added dropwise to the indene solution.[2]

-

The reaction mixture is stirred for a period (e.g., 1-2 hours) to allow for complete deprotonation. The formation of the indenyl anion is often accompanied by a color change.

-

The resulting solution contains the indenyl anion, typically as a lithium or sodium salt (e.g., lithium indenide), which can be used for subsequent reactions or characterization.[2]

-

References

- 1. Hückel's rule - Wikipedia [en.wikipedia.org]

- 2. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. poranne-group.github.io [poranne-group.github.io]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identifying Molecular Structural Aromaticity for Hydrocarbon Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Multifunctional Indenes

For Researchers, Scientists, and Drug Development Professionals